molecular formula C10H13BrN2 B8520091 2-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine

2-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine

Cat. No. B8520091
M. Wt: 241.13 g/mol
InChI Key: QKSAQBUVZWITMX-UHFFFAOYSA-N
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Patent
US06900209B2

Procedure details

A solution of BuLi (16.9 mmol) in hexanes (1.6 M, 10.6 ml) was added to a stirred solution of 2,5-dibromopyridine (40 g, 16.9 mmol) in Et2O (300 ml) at −78° C. under N2. The resulting suspension was then stirred at −78° C. for 1 h. N-Methyl pyrrolidinone (1.62 ml, 16.9 mmol) was added and the reaction allowed to warm slowly to room temperature and then stirred at RT for a further 1 h. NH4Cl solution (50 ml) was added and the organics were extracted with Et2O (3×100 ml). The combined organics were washed with brine (50 ml) and then concentrated under reduced pressure. The crude residue was taken up in 1,2-dichloroethane (50 ml), sodium triacetoxyborohydride (3.94 g, 16.9 mmol) was added portionwise and then the reaction mixture was stirred at room temperature overnight. 2 N NaOH solution (50 ml) was added and the organics were extracted with CH2Cl2 (3×100 ml), dried (MgSO4), and concentrated under reduced pressure. The resulting crude residue was purified by column chromatography on silica using 3% MeOH/CH2Cl2 containing 1% NH3 to yield the desired pyridine (480 mg, 10%). m/z (ES+) 241, 243 (1:1, M+H+).
Name
Quantity
16.9 mmol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
10.6 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
3.94 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li]CCCC.[Br:6][C:7]1[CH:12]=[CH:11][C:10](Br)=[CH:9][N:8]=1.[CH3:14][N:15]1[C:19](=O)[CH2:18][CH2:17][CH2:16]1.[NH4+].[Cl-].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>CCOCC>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH:16]2[CH2:17][CH2:18][CH2:19][N:15]2[CH3:14])=[CH:9][N:8]=1 |f:3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
16.9 mmol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
hexanes
Quantity
10.6 mL
Type
solvent
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.62 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
3.94 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was then stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
STIRRING
Type
STIRRING
Details
stirred at RT for a further 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted with Et2O (3×100 ml)
WASH
Type
WASH
Details
The combined organics were washed with brine (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted with CH2Cl2 (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude residue was purified by column chromatography on silica using 3% MeOH/CH2Cl2 containing 1% NH3
CUSTOM
Type
CUSTOM
Details
to yield the desired pyridine (480 mg, 10%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=NC=C(C=C1)C1N(CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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